Cas no 17091-40-6 (2-(isobutylamino)ethanol hydrochloride)
17091-40-6 structure
Product Name:2-(isobutylamino)ethanol hydrochloride
CAS-nummer:17091-40-6
MF:C6H15NO
MW:117.189401865005
CID:179627
PubChem ID:28264
Update Time:2025-04-19
2-(isobutylamino)ethanol hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(Isobutylamino)ethanol
- 2-(2-methylpropylamino)ethanol
- 2-(ISOBUTYLAMINO)ETHANOL XHCL
- Ethanol,2-[(2-methylpropyl)amino]-
- (2-Hydroxy-aethyl)-isobutyl-amin
- 2-(isobutylamino)ethanol(SALTDATA: HCl)
- 2-[(2-methylpropyl)amino]-ethanol
- 2-Isobutylamino-aethanol
- 2-isobutylamino-ethanol
- 2-Isobutylaminoethanol
- AC1L1EYS
- BRN 1732709
- EINECS 241-159-8
- Ethanol, 2-((2-methylpropyl)amino)-
- ETHANOL, 2-(ISOBUTYL)AMINO-
- NSC30676
- AKOS000253540
- SY354521
- 2-(isobutyl amino)ethanol
- MFCD01727853
- Ethanol, 2-(isobutylamino)-
- 2-[(2-methylpropyl)amino]ethan-1-ol
- R7PYM6KM6P
- DTXSID00168972
- EN300-1723253
- Ethanol, 2-[(2-methylpropyl)amino]-
- UNII-R7PYM6KM6P
- NSC 30676
- 3-04-00-00683 (Beilstein Handbook Reference)
- VJWZYGQIJWDACM-UHFFFAOYSA-N
- 2-[(2-Methylpropyl)amino]ethanol
- NS00025605
- NSC-30676
- SCHEMBL605994
- 17091-40-6
- 2-(Isobutylamino)-1-ethanol
- WLN: Q2M1Y1&1
- 2-(isobutylamino)ethanol hydrochloride
-
- MDL: MFCD01727853
- Inchi: 1S/C6H15NO/c1-6(2)5-7-3-4-8/h6-8H,3-5H2,1-2H3
- InChI-sleutel: VJWZYGQIJWDACM-UHFFFAOYSA-N
- LACHT: OCCNCC(C)C
Berekende eigenschappen
- Exacte massa: 117.11545
- Monoisotopische massa: 117.115364
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 4
- Complexiteit: 45.8
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 0.4
- Topologisch pooloppervlak: 32.3
Experimentele eigenschappen
- Dichtheid: 0.8818
- Smeltpunt: 28.94°C (estimate)
- Kookpunt: 219.03°C (rough estimate)
- Vlampunt: 72.1°C
- Brekindex: 1.4402
- PSA: 32.26
- LogboekP: 0.61520
2-(isobutylamino)ethanol hydrochloride Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B450025-50mg |
2-(isobutylamino)ethanol hydrochloride |
17091-40-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B450025-100mg |
2-(isobutylamino)ethanol hydrochloride |
17091-40-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B450025-500mg |
2-(isobutylamino)ethanol hydrochloride |
17091-40-6 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-1723253-1g |
2-[(2-methylpropyl)amino]ethan-1-ol |
17091-40-6 | 1g |
$233.0 | 2023-09-20 | ||
| Enamine | EN300-1723253-5g |
2-[(2-methylpropyl)amino]ethan-1-ol |
17091-40-6 | 5g |
$675.0 | 2023-09-20 | ||
| Enamine | EN300-1723253-10g |
2-[(2-methylpropyl)amino]ethan-1-ol |
17091-40-6 | 10g |
$1001.0 | 2023-09-20 | ||
| Enamine | EN300-1723253-0.05g |
2-[(2-methylpropyl)amino]ethan-1-ol |
17091-40-6 | 0.05g |
$195.0 | 2023-09-20 | ||
| Enamine | EN300-1723253-0.1g |
2-[(2-methylpropyl)amino]ethan-1-ol |
17091-40-6 | 0.1g |
$205.0 | 2023-09-20 | ||
| Enamine | EN300-1723253-0.25g |
2-[(2-methylpropyl)amino]ethan-1-ol |
17091-40-6 | 0.25g |
$214.0 | 2023-09-20 | ||
| Enamine | EN300-1723253-0.5g |
2-[(2-methylpropyl)amino]ethan-1-ol |
17091-40-6 | 0.5g |
$224.0 | 2023-09-20 |
2-(isobutylamino)ethanol hydrochloride Gerelateerde literatuur
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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